molecular formula C8H14N4O6 B036141 Tetramethylol acetylenediurea CAS No. 5395-50-6

Tetramethylol acetylenediurea

Cat. No.: B036141
CAS No.: 5395-50-6
M. Wt: 262.22 g/mol
InChI Key: UUGLSEIATNSHRI-UHFFFAOYSA-N
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Preparation Methods

Tetramethylol acetylenediurea can be synthesized through various synthetic routes. One common method involves the reaction of glycoluril with formaldehyde under acidic conditions . The reaction typically proceeds as follows:

  • Glycoluril is dissolved in an aqueous solution.
  • Formaldehyde is added to the solution.
  • The mixture is heated to a specific temperature, usually around 60-80°C.
  • The reaction is allowed to proceed for several hours, resulting in the formation of this compound.

Industrial production methods often involve similar reaction conditions but on a larger scale. The reaction mixture is typically stirred continuously to ensure uniformity, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Tetramethylol acetylenediurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols.

Properties

IUPAC Name

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLSEIATNSHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063830
Record name 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole
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Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-
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CAS No.

5395-50-6
Record name Tetramethylolacetylenediurea
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Record name Tetramethylolglycoluril
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Record name Tetramethylol acetylenediurea
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)-
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Record name 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole
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Record name Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Record name TETRAMETHYLOLGLYCOLURIL
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Customer
Q & A

Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?

A1: this compound functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside this compound, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []

Q2: Are there other resins similar to this compound used in textile treatment?

A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like this compound, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.

Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?

A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.

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